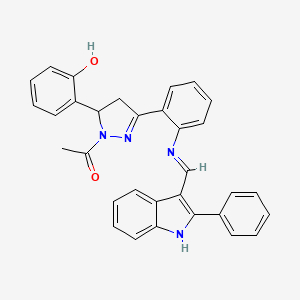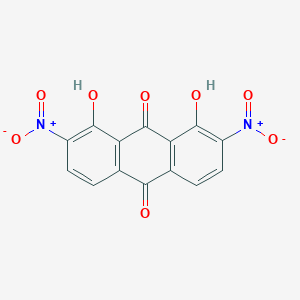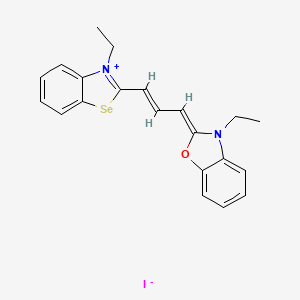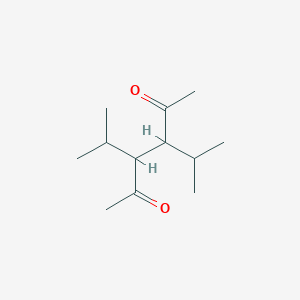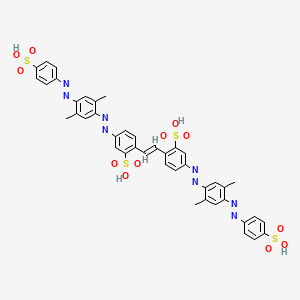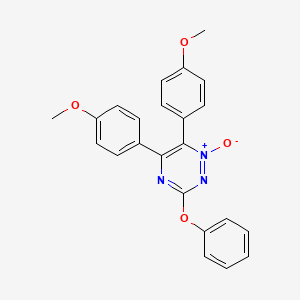![molecular formula C19H26N2O7S B12706414 (E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one CAS No. 91375-83-6](/img/structure/B12706414.png)
(E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines elements of both carboxylic acids and benzothiazines, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the benzothiazine ring: This can be achieved through the cyclization of appropriate thiourea derivatives with halogenated aromatic compounds under basic conditions.
Introduction of the hydroxypropoxy group: This step involves the reaction of the benzothiazine intermediate with epichlorohydrin, followed by nucleophilic substitution with 2-methylpropylamine.
Addition of the (E)-but-2-enedioic acid moiety: This final step can be accomplished through esterification or amidation reactions, depending on the desired functional group connectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
(E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH (Sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents, particularly in the treatment of diseases where benzothiazine derivatives have shown efficacy.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which (E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one exerts its effects is likely related to its ability to interact with specific molecular targets. These may include:
Enzymes: The compound could inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways.
Pathways: The compound could influence various biochemical pathways, leading to changes in cellular processes such as metabolism, proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
Benzothiazine derivatives: Compounds like chlorpromazine and promethazine share the benzothiazine core structure and have been used in medicine for their antipsychotic and antihistamine properties.
Carboxylic acids: Compounds like fumaric acid and maleic acid are structurally similar to (E)-but-2-enedioic acid and are used in various industrial applications.
Uniqueness
What sets (E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one apart is its combination of functional groups, which may confer unique chemical reactivity and biological activity
属性
CAS 编号 |
91375-83-6 |
|---|---|
分子式 |
C19H26N2O7S |
分子量 |
426.5 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C15H22N2O3S.C4H4O4/c1-10(2)6-16-7-11(18)8-20-12-3-4-14-13(5-12)17-15(19)9-21-14;5-3(6)1-2-4(7)8/h3-5,10-11,16,18H,6-9H2,1-2H3,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
HLVBOTBQJAPGHS-WLHGVMLRSA-N |
手性 SMILES |
CC(C)CNCC(COC1=CC2=C(C=C1)SCC(=O)N2)O.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CC(C)CNCC(COC1=CC2=C(C=C1)SCC(=O)N2)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




